Cyanocobalamin Impurity G

Catalog No.
S1791064
CAS No.
38218-51-8
M.F
C63H90Co3N14O14P-2
M. Wt
1475.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyanocobalamin Impurity G

CAS Number

38218-51-8

Product Name

Cyanocobalamin Impurity G

IUPAC Name

1-[(3S,4S,5R)-5-[(3R,4R,5Z)-5-[1-[(3S,5Z)-5-[(3S)-6-amino-3-(3-amino-3-oxopropyl)-2-azanidylidene-4-methyl-6-oxohexylidene]-3-(3-amino-3-oxopropyl)-4,4-dimethyl-3H-pyrrol-2-yl]ethylidene]-3-(2-amino-2-oxoethyl)-4-[3-[[(2R)-2-[[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-oxidophosphoryl]oxypropyl]amino]-3-oxopropyl]-4-methylpyrrolidin-1-id-2-yl]-4-(2-amino-2-oxoethyl)-4,5-dimethyl-3-[3-(methylamino)-3-oxopropyl]-3H-pyrrol-2-yl]ethylidenecobalt;cobalt;cobalt(3+);cyanide

Molecular Formula

C63H90Co3N14O14P-2

Molecular Weight

1475.2 g/mol

InChI

InChI=1S/C62H92N13O14P.CN.3Co/c1-13-41-37(16-19-51(82)69-12)61(10,27-50(68)81)62(11,74-41)57-39(25-49(67)80)60(9,56(73-57)35(6)53-38(15-18-47(65)78)59(7,8)45(72-53)26-40(63)36(14-17-46(64)77)33(4)24-48(66)79)21-20-52(83)70-28-34(5)88-90(85,86)89-55-44(29-76)87-58(54(55)84)75-30-71-42-22-31(2)32(3)23-43(42)75;1-2;;;/h22-23,26,30,34,36-39,44,54-55,57-58,76,84H,14-21,24-25,27-29H2,1-12H3,(H14-,63,64,65,66,67,68,69,70,72,73,77,78,79,80,81,82,83,85,86);;;;/q-2;-1;;;+3/p-2/t34-,36+,37-,38-,39+,44-,54-,55-,57?,58+,60-,61+,62+;;;;/m1..../s1

InChI Key

SKGKNPBFHOAFCU-CSMDKWHXSA-L

Synonyms

Nb-Methyl Cyancobalamin; Nb-methyl-Cobinamide Cyanide 3'-Ester with 5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole Dihydrogen Phosphate (Ester), Inner Salt; 34-Methylcyanocobalamin

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C([N-]C4=C(C)C5=NC(=CC(=[N-])C(CCC(=O)N)[C-](C)CC(=O)N)C(C5CCC(=O)N)(C)C)C6(C(C(C(=N6)C(=[Co])C)CCC(=O)NC)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co].[Co+3]

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C([N-]/C4=C(/C)\C5=N/C(=C\C(=[N-])[C@@H](CCC(=O)N)[C-](C)CC(=O)N)/C([C@@H]5CCC(=O)N)(C)C)[C@]6([C@@]([C@@H](C(=N6)C(=[Co])C)CCC(=O)NC)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co].[Co+3]

Cyanocobalamin Impurity G, also known by its chemical name Coα-[α-(5,6-dimethylbenzimidazolyl)]-Coβ-cyano-e-N-methylcobamide, is a notable impurity associated with cyanocobalamin, commonly known as vitamin B12. This compound is characterized by its complex cobalt-centered structure, which is integral to the biological activity of vitamin B12. Cyanocobalamin itself plays a critical role in various physiological processes, including DNA synthesis and red blood cell formation. Impurity G arises during the synthesis or degradation of cyanocobalamin and can affect the purity and efficacy of vitamin B12 formulations .

Typical of cobalamin derivatives. These reactions may include:

  • Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to form hydroxocobalamin.
  • Reduction: The cobalt ion can undergo reduction, altering the oxidation state and potentially affecting its biological activity.
  • Ligand Exchange: The compound can engage in ligand exchange reactions where the benzimidazole moiety may be replaced by other ligands.

These reactions are significant for understanding the stability and behavior of cyanocobalamin formulations in pharmaceutical applications .

Cyanocobalamin Impurity G exhibits biological activities similar to those of vitamin B12, albeit potentially at different efficacies. It is involved in:

  • Enzymatic Reactions: Like other cobalamins, it may serve as a cofactor in enzymatic reactions essential for cellular metabolism.
  • Neurological Functions: It may contribute to neurological health due to its structural similarity to active forms of vitamin B12.
  • Potential Toxicity: Depending on concentration and context, impurities like Impurity G could lead to adverse effects or allergic reactions in sensitive individuals .

The synthesis of Cyanocobalamin Impurity G typically involves:

  • Chemical Synthesis: This method often includes multi-step organic synthesis that utilizes precursor compounds derived from natural sources or synthetic routes.
  • Degradation of Cyanocobalamin: During the storage or processing of cyanocobalamin, degradation can lead to the formation of Impurity G through hydrolytic and oxidative processes.

The specific conditions under which these reactions occur can significantly influence the yield and purity of the resultant compound .

Cyanocobalamin Impurity G is primarily studied for its implications in:

  • Pharmaceutical Quality Control: Monitoring impurities is crucial for ensuring the safety and efficacy of vitamin B12 supplements.
  • Research: Understanding its properties helps in developing more effective formulations that minimize impurities while maximizing therapeutic benefits.

While it does not have direct applications like cyanocobalamin, its study contributes to better quality assurance in pharmaceutical products .

Interaction studies involving Cyanocobalamin Impurity G focus on:

  • Drug Interactions: Investigating how this impurity interacts with other medications or supplements can provide insights into potential side effects or reduced efficacy.
  • Biochemical Pathways: Understanding its role within metabolic pathways can elucidate how impurities may alter physiological responses.

Cyanocobalamin Impurity G shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure/CharacteristicsUnique Aspects
HydroxocobalaminContains a hydroxyl group instead of cyanoActive form used in clinical settings
MethylcobalaminMethyl group replaces cyanoDirectly involved in methylation reactions
AdenosylcobalaminContains an adenosyl groupImportant for mitochondrial function
CyanocobalaminStandard form of vitamin B12Most commonly used supplement

Cyanocobalamin Impurity G is unique due to its specific structural modifications that arise during synthesis or degradation processes, which may influence both its biological activity and safety profile compared to these other cobalamins .

Cyanocobalamin Impurity G is chemically defined as Coα-[α-(5,6-dimethylbenzimidazolyl)]-Coβ-cyano-e-N-methylcobamide, representing a methylated derivative of the parent cyanocobalamin molecule. The compound is also recognized by its alternative nomenclature as 50-Methylcyanocobalamin and Cyanocobalamin-e-methylamide, reflecting its structural relationship to the standard vitamin B12 form. This impurity maintains the characteristic corrin ring structure of cobalamin compounds while incorporating a specific methylation that distinguishes it from other vitamin B12 derivatives.

The molecular architecture of Cyanocobalamin Impurity G centers around a cobalt atom coordinated within a complex tetrapyrrole ring system, similar to other cobalamin compounds. The distinguishing feature of this impurity lies in the presence of an additional methyl group attached to one of the amide side chains, specifically the e-position of the cobamide structure. This structural modification occurs through methylation processes that can arise during either the synthetic production of cyanocobalamin or through degradation pathways under specific environmental conditions.

Physical and Chemical Properties

Table 1: Fundamental Chemical Properties of Cyanocobalamin Impurity G

PropertyValueReference
Chemical Abstracts Service Number15130-04-8
Molecular FormulaC₆₄H₉₀CoN₁₄O₁₄P
Molecular Weight1369.39-1369.4 g/mol
Physical AppearanceBrownish Solid
Storage Requirements2-8°C Refrigeration
Purity Specifications>95% (High Performance Liquid Chromatography)

The compound exhibits characteristic properties typical of cobalamin derivatives, including sensitivity to light and temperature variations. The brownish coloration observed in solid form reflects the electronic structure of the cobalt center and the extended conjugation system of the corrin ring. Storage under refrigerated conditions is essential to maintain chemical stability and prevent further degradation or isomerization reactions.

Formation Mechanisms and Synthetic Pathways

Cyanocobalamin Impurity G arises through multiple pathways during the production and storage of cyanocobalamin. The primary formation mechanism involves the methylation of cyanocobalamin during fermentation processes utilizing specific microorganisms such as Propionibacterium shermanii or Bacillus subtilis. These bacterial systems, commonly employed in industrial vitamin B12 production, can generate various methylated byproducts through their complex metabolic pathways.

Research has demonstrated that the formation of this impurity can also occur through chemical degradation processes under specific conditions. One documented synthesis approach involves the use of N-acetyl-L-cysteine in buffered aqueous solutions reacting with hydroxocobalamin at controlled pH levels around 6.0. The reaction proceeds at low temperatures (approximately 0°C) for specified durations, followed by precipitation in chilled acetone and subsequent purification steps to achieve high purity levels up to 99%.

Table 2: Formation Pathways and Synthesis Conditions

Formation MethodConditionsYield/PurityKey Parameters
Bacterial FermentationPropionibacterium shermanii cultureVariablepH 6.0-7.0, controlled atmosphere
Chemical SynthesisN-acetyl-L-cysteine with hydroxocobalaminUp to 99% puritypH 6.0, 0°C, acetone precipitation
Degradation PathwayEnvironmental stress conditionsMonitoring requiredLight, temperature, pH variations

Regulatory Classification and Pharmaceutical Significance

Cyanocobalamin Impurity G is classified as a process impurity according to regulatory frameworks established by major pharmacopeial authorities. The European Pharmacopoeia and United States Pharmacopeia provide specific guidelines for acceptable levels of such impurities in pharmaceutical products, recognizing their potential impact on the pharmacological properties of the active pharmaceutical ingredient.

Historical Context in Vitamin B12 Research

The discovery and characterization of Cyanocobalamin Impurity G is intrinsically linked to the broader history of vitamin B12 research, which spans more than a century [9]. The story of vitamin B12 began in the 19th century with clinical studies of pernicious anemia, a condition later found to be caused by vitamin B12 deficiency [23]. The groundbreaking work of Minot and Murphy in the 1920s demonstrated that a special diet containing large amounts of liver could effectively treat pernicious anemia, leading to their Nobel Prize [23] [9].

A significant milestone in vitamin B12 research occurred in 1948 when Mary Shaw Shorb at the University of Maryland, along with Karl A. Folkers at Merck, successfully isolated vitamin B12 from liver extracts [8]. This achievement was followed by Dorothy Crowfoot Hodgkin's determination of the complex structure of vitamin B12 in 1956, work that contributed to her Nobel Prize in Chemistry in 1964 [8] [10]. The complete chemical synthesis of vitamin B12 was later accomplished in 1972 by Robert Burns Woodward, Albert Eschenmoser, and their teams after nearly 12 years of collaborative research involving 91 postdoctoral researchers and 12 Ph.D. students from 19 different nations [11] [10].

As analytical techniques advanced throughout the latter half of the 20th century, researchers began identifying and characterizing various impurities associated with cyanocobalamin [14]. Cyanocobalamin Impurity G was identified during this period as part of ongoing efforts to establish quality standards for pharmaceutical-grade cyanocobalamin [16]. The European Pharmacopoeia and other regulatory bodies subsequently incorporated specifications for this impurity in their monographs to ensure the quality and safety of cyanocobalamin products [15] [17].

The identification and characterization of Cyanocobalamin Impurity G represented an important development in understanding the complex chemistry of vitamin B12 derivatives and establishing rigorous quality control standards for this essential vitamin [16] [31].

Structural Relationship to Cyanocobalamin

Cyanocobalamin Impurity G shares the fundamental structural framework of cyanocobalamin but differs in a specific modification that distinguishes it from the parent compound [1]. Both molecules feature a complex corrin ring system with a central cobalt atom, which is characteristic of all cobalamin compounds [10] [20].

The core structure of cyanocobalamin consists of a corrin ring, which is similar to the porphyrin ring found in heme but lacks one of the four meso carbons between the five-membered rings [10]. In both cyanocobalamin and its Impurity G, four of the six coordination sites around the central cobalt atom are provided by the corrin ring, and a fifth by a dimethylbenzimidazole group [10] [30]. The sixth coordination site in both compounds is occupied by a cyano group (–CN) [10] [13].

The key structural difference that defines Cyanocobalamin Impurity G is the presence of a methyl group at the e-N position of the molecule [1] [5]. Specifically, this methylation occurs at the nitrogen atom in position 50 of the corrin ring system, giving rise to the alternative name 50-methylcyanocobalamin [19] [21]. This methylation modifies the electronic properties and three-dimensional conformation of the molecule, which affects its behavior in analytical procedures and potentially its biological interactions [22] .

The 5,6-dimethylbenzimidazole component, which serves as a ligand for the cobalt atom, remains unchanged in Impurity G compared to cyanocobalamin [30]. This benzimidazole derivative is connected to the corrin ring through a nucleotide loop, forming a complex three-dimensional structure that is characteristic of vitamin B12 and its derivatives [20] [30].

The structural relationship between cyanocobalamin and Impurity G can be visualized as a parent-derivative relationship, where the core structural elements are preserved while a specific modification (e-N-methylation) creates a distinct chemical entity with unique properties [19] [21].

Chemical Formula and Molecular Properties

Cyanocobalamin Impurity G has the molecular formula C64H90CoN14O14P, which differs from cyanocobalamin (C63H88CoN14O14P) by the addition of a CH2 group, reflecting the methyl substitution at the e-N position [1] [5]. The molecular weight of Cyanocobalamin Impurity G is 1369.39 g/mol, slightly higher than the 1355.37 g/mol of cyanocobalamin due to this additional methyl group [5] [19].

The physical appearance of Cyanocobalamin Impurity G is described as a brownish solid or dark pink to red colored solid, similar to the dark red crystalline appearance of cyanocobalamin [5] [29]. Like other cobalamin derivatives, it exhibits characteristic absorption spectra in the ultraviolet and visible regions, which are useful for its identification and quantification in analytical procedures [17] [14].

Table 1: Comparative Molecular Properties of Cyanocobalamin and Cyanocobalamin Impurity G

PropertyCyanocobalaminCyanocobalamin Impurity G
Molecular FormulaC63H88CoN14O14PC64H90CoN14O14P
Molecular Weight1355.37 g/mol1369.39 g/mol
AppearanceDark red crystalline powderBrownish to red solid
Structural DifferenceStandard structuree-N-methylated derivative
IUPAC Nameα-(5,6-Dimethylbenzimidazol-1-yl)cobamide cyanideCoα-[α-(5,6-dimethylbenzimidazolyl)]-Coβ-cyano-e-N-methylcobamide

The chemical properties of Cyanocobalamin Impurity G are influenced by its complex structure, particularly the central cobalt atom and its coordination environment [10] [22]. The cobalt center can participate in redox processes, accessing different oxidation states (+1, +2, and +3), which contributes to the versatile chemistry of cobalamin compounds [10]. In Cyanocobalamin Impurity G, as in cyanocobalamin, the cobalt is present in the +3 oxidation state when isolated as a stable solid [10] [22].

The solubility characteristics of Cyanocobalamin Impurity G are expected to be similar to those of cyanocobalamin, which is sparingly soluble in water and ethanol but practically insoluble in acetone [17]. The compound is likely hygroscopic in its anhydrous form, a property shared with cyanocobalamin [17] [14].

The stability of Cyanocobalamin Impurity G is an important consideration for its storage and handling, with recommendations for refrigeration at 2-8°C to maintain its integrity [5] [31]. This temperature-sensitive nature is consistent with other cobalamin derivatives, which can undergo degradation when exposed to heat, light, or certain pH conditions [14] [17].

CAS Registry Information and Pharmacopoeial Status

Cyanocobalamin Impurity G has been assigned the Chemical Abstracts Service (CAS) registry number 15130-04-8, which uniquely identifies this chemical compound in scientific literature and regulatory documents [5] [31]. Some sources also reference an alternative CAS number, 38218-51-8, for the same compound, which may reflect historical changes in the registration or classification of this substance [29].

In terms of pharmacopoeial status, Cyanocobalamin Impurity G is recognized in the European Pharmacopoeia (EP) as a specified impurity in cyanocobalamin monographs [17] [27]. The European Pharmacopoeia establishes quality standards for this impurity, including acceptable limits and analytical methods for its detection and quantification in pharmaceutical-grade cyanocobalamin [15] [17].

The United States Pharmacopeia (USP) also includes specifications for cyanocobalamin impurities, though the specific designation and limits may differ from those in the European Pharmacopoeia [12] [14]. According to USP standards, related compounds in cyanocobalamin, including 34-methylcyanocobalamin (which may be equivalent to Cyanocobalamin Impurity G), should not exceed specified limits to ensure the quality and purity of the pharmaceutical product [14].

Table 2: Regulatory and Pharmacopoeial Information for Cyanocobalamin Impurity G

ParameterInformation
Primary CAS Registry Number15130-04-8
Alternative CAS Number38218-51-8
European Pharmacopoeia StatusSpecified impurity in cyanocobalamin monograph
United States Pharmacopeia StatusIncluded in related compounds specifications
Analytical MethodsHPLC with UV detection as per pharmacopoeial methods
Storage Recommendations2-8°C (Refrigerated)

The analytical methods prescribed by pharmacopoeias for the detection and quantification of Cyanocobalamin Impurity G typically involve high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection [15] [14]. These methods are validated to ensure the accurate identification and measurement of this impurity in cyanocobalamin samples [15].

Cyanocobalamin Impurity G is supplied as a reference standard for analytical purposes, particularly for method development, method validation, and quality control applications in the pharmaceutical industry [1] [3]. These reference standards are produced with comprehensive characterization data in accordance with regulatory guidelines to ensure their suitability for analytical use [1] [31].

Molecular Architecture

Cyanocobalamin Impurity G maintains the fundamental corrinoid structure characteristic of vitamin B12 derivatives. The molecule features a central cobalt(III) ion coordinated within a tetrapyrrolic macrocyclic ring system known as the corrinoid ring [1] . This complex architecture includes several key structural components that define its chemical identity and properties.

The corrinoid ring system consists of four pyrrole rings connected by methine bridges, creating a planar macrocyclic structure that chelates the central cobalt ion [10]. This arrangement is similar to porphyrin systems but exhibits unique structural features that distinguish cobalamins from other metalloporphyrins.

Coordination Environment

The cobalt center in Cyanocobalamin Impurity G adopts an octahedral coordination geometry with six ligands. The equatorial positions are occupied by the four nitrogen atoms of the corrinoid ring system, while the axial positions are occupied by a cyano group (upper axial ligand) and a 5,6-dimethylbenzimidazole moiety (lower axial ligand) [1] [3] .

The cyano group serves as a stable upper axial ligand, contributing to the compound's relative stability compared to other cobalamin derivatives. The lower axial ligand, 5,6-dimethylbenzimidazole, coordinates to the cobalt center through its nitrogen atom and is connected to the corrinoid ring through a complex nucleotide-like structure [5] [7].

Key Structural Modifications

The distinguishing feature of Cyanocobalamin Impurity G is the presence of an additional methyl group that differentiates it from the parent cyanocobalamin molecule. This methylation occurs at a specific position within the corrinoid structure, creating the "e-N-methylcyanocobalamin" designation [1] [11].

The molecular structure incorporates multiple functional groups including acetamide and propionamide side chains, which contribute to the compound's solubility and stability characteristics [1] [3]. These side chains are essential for maintaining the three-dimensional structure and biological activity of the molecule.

Chemical Properties

Physical Characteristics

Cyanocobalamin Impurity G exhibits physical properties consistent with other cobalamin derivatives. The compound appears as dark red crystals or powder, reflecting the characteristic chromophoric properties of the corrinoid ring system [13]. The intense coloration results from extended conjugation within the macrocyclic structure.

The compound demonstrates limited solubility in water, being classified as sparingly soluble [14] [15]. This solubility profile is typical for cobalamin derivatives and reflects the complex balance between hydrophilic and hydrophobic regions within the molecular structure. The compound shows greater solubility in polar organic solvents compared to non-polar systems.

Thermal Properties

While specific melting point data for Cyanocobalamin Impurity G is not extensively reported, related cobalamin compounds typically exhibit melting points exceeding 300°C [16] [17] [18]. This high thermal stability is attributed to the robust corrinoid structure and extensive hydrogen bonding network within the crystal lattice.

The compound demonstrates stability under standard storage conditions when maintained at 2-8°C [13] [19]. This temperature range is optimal for preserving the structural integrity and preventing degradation of the sensitive corrinoid system.

Chemical Stability

Cyanocobalamin Impurity G exhibits chemical stability under controlled conditions, with reported purity levels exceeding 95% in pharmaceutical preparations [13] [19]. The stability of the compound is primarily attributed to the presence of the cyano group as the upper axial ligand, which forms a strong covalent bond with the cobalt center.

The compound demonstrates resistance to oxidation and hydrolysis under neutral pH conditions, though it may undergo degradation under extreme pH conditions or in the presence of strong oxidizing agents [20] [14]. The stability profile makes it suitable for use as a pharmaceutical reference standard.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about Cyanocobalamin Impurity G. ¹H NMR analysis reveals characteristic resonances in the aromatic region, with signals typically observed at 7.20, 6.95, 6.38, 6.28, and 6.10 ppm [21] [22]. These chemical shifts correspond to protons associated with the benzimidazole base and corrinoid ring system.

The complexity of the NMR spectrum reflects the large molecular size and numerous magnetically equivalent environments within the structure. The presence of the additional methyl group in the impurity can be detected through specific resonances that distinguish it from the parent cyanocobalamin compound [21] [23].

¹³C NMR spectroscopy reveals complex carbon signals corresponding to the corrinoid ring carbons, side chain carbons, and the nucleotide portion of the molecule [23] [24]. The large number of carbon atoms and their diverse chemical environments result in a complex spectrum that requires careful analysis for complete assignment.

Mass Spectrometry

Mass spectrometric analysis confirms the molecular weight and structural composition of Cyanocobalamin Impurity G. Electrospray ionization mass spectrometry (ESI-MS) typically shows the protonated molecular ion [M+H]⁺ at m/z 1370, consistent with the calculated molecular weight of 1369.41 g/mol [1] .

Tandem mass spectrometry (MS/MS) provides fragmentation patterns that confirm the structural components of the molecule. Common fragmentation includes loss of the cyano group, benzimidazole base, and various side chain moieties, providing structural confirmation through characteristic fragment ions.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals the characteristic absorption properties of the corrinoid chromophore. Cyanocobalamin Impurity G exhibits an absorption maximum at approximately 361 nm, similar to cyanocobalamin [25] [26] . This absorption corresponds to electronic transitions within the corrinoid ring system.

The UV-visible spectrum typically shows multiple absorption bands, including the γ-band (around 361 nm), β-band (around 550 nm), and α-band (around 580 nm) [25] [28]. These bands are characteristic of the corrinoid electronic structure and provide valuable information for identification and quantification purposes.

Infrared Spectroscopy

Infrared spectroscopy provides fingerprint identification of functional groups within Cyanocobalamin Impurity G. Characteristic absorption bands include C-H stretching vibrations, N-H stretching from amide groups, and vibrations associated with the corrinoid ring system [13] [29].

The presence of the cyano group can be confirmed through its characteristic stretching vibration around 2100-2200 cm⁻¹, while amide carbonyl stretches appear around 1650-1680 cm⁻¹. The complex nature of the molecule results in numerous absorption bands that provide detailed structural information.

Analytical Characterization Methods

High-Performance Liquid Chromatography

High-performance liquid chromatography (HPLC) serves as the primary analytical method for the characterization and quantification of Cyanocobalamin Impurity G. The compound can be separated from cyanocobalamin and other related impurities using reverse-phase chromatography with appropriate mobile phase systems [26] [30].

Detection is typically performed using UV-visible spectroscopy at 361 nm, taking advantage of the strong absorption of the corrinoid chromophore. The method provides excellent sensitivity and selectivity for impurity profiling and purity assessment of pharmaceutical preparations.

Elemental Analysis

Elemental analysis confirms the empirical formula and composition of Cyanocobalamin Impurity G. The analysis determines the percentages of carbon, hydrogen, nitrogen, and cobalt, providing verification of the molecular formula C₆₄H₉₀CoN₁₄O₁₄P [1] [3] [31].

The presence of cobalt is particularly significant for structural confirmation, as it represents the central metal ion essential for the compound's identity. Inductively coupled plasma mass spectrometry (ICP-MS) can be employed for precise cobalt determination [31] [32].

X-ray Crystallography

While definitive X-ray crystallographic data for Cyanocobalamin Impurity G is not extensively reported in the literature, related cobalamin structures have been characterized using this technique [10] [33]. X-ray crystallography would provide detailed three-dimensional structural information, including bond lengths, angles, and molecular packing arrangements.

The lack of comprehensive crystallographic data represents a gap in the structural characterization of this impurity, though the overall architecture can be inferred from related cobalamin crystal structures and spectroscopic data.

PropertyValueReference
Chemical NameCoα-[α-(5,6-dimethylbenzimidazolyl)]-Coβ-cyano-e-N-methylcobamide [1] [3]
Molecular FormulaC₆₄H₉₀CoN₁₄O₁₄P [1] [2] [3]
Molecular Weight1369.41 g/mol [1] [2] [5]
CAS Number15130-04-8 [1] [2] [4]
AppearanceDark red crystals or powder [13]
UV-Vis λmax~361 nm [25] [26]
Purity>95% [13] [19]
Storage Temperature2-8°C [13] [19]
Analytical MethodKey FindingsSignificance
¹H NMRAromatic protons at 7.20, 6.95, 6.38, 6.28, 6.10 ppmStructural confirmation
Mass Spectrometry[M+H]⁺ at m/z 1370Molecular weight verification
UV-VisibleAbsorption maximum at ~361 nmCorrinoid chromophore identification
HPLCSeparation from cyanocobalaminPurity assessment and impurity profiling
Elemental AnalysisCobalt content determinationStructural composition verification

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

9

Exact Mass

1474.44944 g/mol

Monoisotopic Mass

1474.44944 g/mol

Heavy Atom Count

95

UNII

D8OB9LG813

Dates

Last modified: 08-15-2023

Explore Compound Types